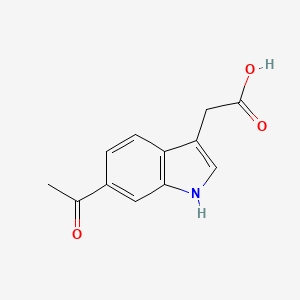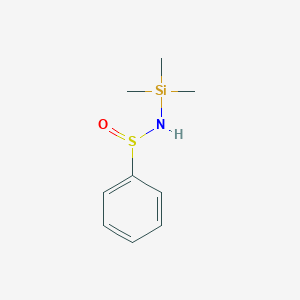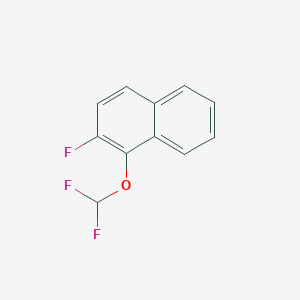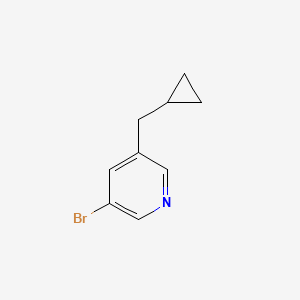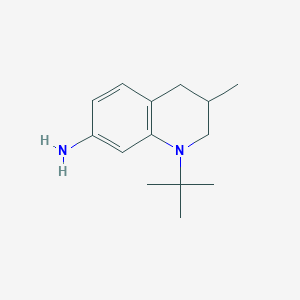![molecular formula C11H9NO4 B11888596 [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid CAS No. 58898-79-6](/img/structure/B11888596.png)
[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is known for its presence in various natural products and synthetic compounds with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid typically involves the O-acylation reaction of 8-hydroxyquinolin-2(1H)-one with acetic acid derivatives. One common method is the triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and acetic anhydride in acetonitrile at room temperature . This method is notable for its clean reaction profile and straightforward procedure.
Industrial Production Methods
While specific industrial production methods for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
作用机制
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid involves its interaction with molecular targets such as receptor tyrosine kinases. The compound can inhibit the activity of these kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and maintenance . This inhibition can lead to reduced angiogenesis and tumor progression.
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their diverse biological activities.
Uniqueness
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit receptor tyrosine kinases makes it a promising candidate for anticancer drug development.
属性
CAS 编号 |
58898-79-6 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC 名称 |
2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI 键 |
RAZJJBCFHYGFOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



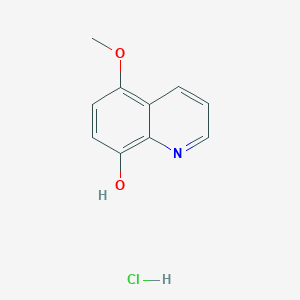
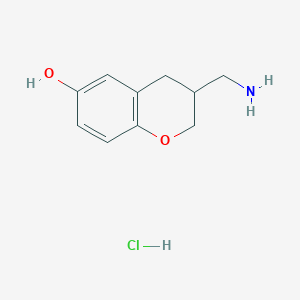
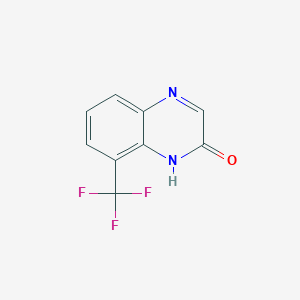
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
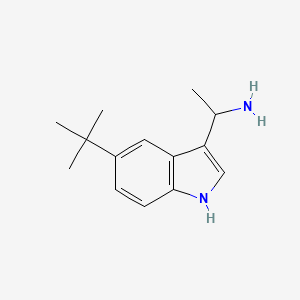
![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
